molecular formula C17H15NO3 B1259111 [5-(benzyloxy)-1H-indol-1-yl]acetic acid CAS No. 374818-88-9

[5-(benzyloxy)-1H-indol-1-yl]acetic acid

Cat. No. B1259111
CAS RN: 374818-88-9
M. Wt: 281.3 g/mol
InChI Key: UBNHOGJXPXHSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-(benzyloxy)-1H-indol-1-yl]acetic acid” is a compound with the CAS Number: 374818-88-9 and a molecular weight of 281.31 . It has been assessed for inhibition of aldose reductase and its ability to interfere with PPARγ .


Molecular Structure Analysis

The linear formula of “[5-(benzyloxy)-1H-indol-1-yl]acetic acid” is C17H15NO3 . The InChI code is 1S/C17H15NO3/c19-17(20)11-18-9-8-14-10-15(6-7-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20) and the InChI key is UBNHOGJXPXHSPR-UHFFFAOYSA-N .

Scientific Research Applications

Aldose Reductase Inhibition

This compound has been evaluated for its efficacy as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the diabetic complications pathway, and its inhibition is crucial for managing conditions like diabetic neuropathy. The compound exhibits inhibition with IC50 values in the submicromolar range for rat enzymes and low micromolar range for human enzymes . This suggests its potential utility in developing treatments for diabetes-related complications.

PPARγ Ligand Activity

[5-(Benzyloxy)-1H-indol-1-yl]acetic acid has been found to act as a ligand for PPARγ , a receptor that plays a significant role in the regulation of metabolism and inflammation. Although the activity was relatively low, this indicates possible applications in modulating metabolic pathways, which could be beneficial for metabolic syndrome and related disorders.

Sorbitol Accumulation Prevention

In isolated rat lenses, this compound significantly inhibited the accumulation of sorbitol . Excess sorbitol in tissues is a concern in diabetes, as it can lead to cell damage. Therefore, the compound’s ability to prevent sorbitol accumulation could be valuable in researching diabetic retinopathy and other ocular conditions associated with diabetes.

Molecular Docking Studies

The compound’s interactions within the aldose reductase binding site have been explored through molecular docking simulations . This application is crucial for understanding the molecular basis of enzyme inhibition and can aid in the design of more potent inhibitors for therapeutic use.

Proteomics Research

[5-(Benzyloxy)-1H-indol-1-yl]acetic acid is used in proteomics research for the synthesis of various compounds . Its utility in creating complex molecules can be instrumental in studying protein interactions and functions, which is a fundamental aspect of cellular biology.

Synthesis of Chiral Glycolates

The compound may be utilized in the synthesis of chiral glycolates , which are valuable in creating enantiomerically pure pharmaceuticals. This application is significant in drug development, where the chirality of a drug can affect its efficacy and safety.

Ligand in Metal Complexes

It serves as a ligand in the preparation of metal complexes . Such complexes have diverse applications, including catalysis, material science, and as models for biological systems.

Mechanism of Action

Target of Action

The primary targets of [5-(benzyloxy)-1H-indol-1-yl]acetic acid are aldose reductase and PPARγ (Peroxisome proliferator-activated receptor gamma) . Aldose reductase is an enzyme involved in glucose metabolism, and PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

[5-(benzyloxy)-1H-indol-1-yl]acetic acid inhibits aldose reductase and interferes with PPARγ . The inhibition of aldose reductase by this compound is characterized by IC50 in the submicromolar and low micromolar range, for rat and human enzymes, respectively . It also acts as a ligand for PPARγ, albeit with rather low activity .

Biochemical Pathways

The compound’s action on aldose reductase affects the polyol pathway, a two-step metabolic pathway that converts glucose to fructose . By inhibiting aldose reductase, the compound can significantly inhibit the accumulation of sorbitol, a sugar alcohol produced in the polyol pathway . Its interaction with PPARγ can influence various metabolic processes, including lipid metabolism and glucose homeostasis .

Pharmacokinetics

Its molecular weight of 28131 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of aldose reductase and the interaction with PPARγ by [5-(benzyloxy)-1H-indol-1-yl]acetic acid can potentially interfere with multiple targets in diabetes . The inhibition of aldose reductase can prevent the accumulation of sorbitol, which is associated with diabetic complications . Its action as a PPARγ ligand, although with low activity, may influence insulin sensitivity and glucose homeostasis .

Future Directions

“[5-(benzyloxy)-1H-indol-1-yl]acetic acid” is suggested as a promising lead-like scaffold for agents with the potential to interfere with multiple targets in diabetes . Its ability to inhibit aldose reductase and interfere with PPARγ suggests potential applications in the treatment of diabetes and its complications .

properties

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(20)11-18-9-8-14-10-15(6-7-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNHOGJXPXHSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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